2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide
CAS No.: 730949-98-1
Cat. No.: VC4301926
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 730949-98-1 |
|---|---|
| Molecular Formula | C15H11ClN2OS |
| Molecular Weight | 302.78 |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-14(19)9-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19) |
| Standard InChI Key | LENBBBAUQPOLJK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₁₁ClN₂OS; MW 302.78 g/mol) features a benzothiazole ring fused with a sulfanyl-acetamide chain terminating in a 4-chlorophenyl group. X-ray crystallography confirms a dihedral angle of 79.3° between the benzothiazole and chlorophenyl planes, introducing steric strain that enhances reactivity . The sulfur atom in the benzothiazole ring participates in intramolecular non-covalent interactions, such as a short S⋯O contact (2.599 Å), stabilizing the molecule’s conformation .
Solubility and Stability
Polar aprotic solvents like dimethyl sulfoxide (DMSO) dissolve the compound effectively (>10 mg/mL), while aqueous solubility remains limited (<0.1 mg/mL). Thermal stability assays indicate decomposition above 250°C, with differential scanning calorimetry (DSC) revealing a melting point of 397–398 K .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via a two-step process:
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Benzothiazole Formation: 4-Aminobenzoic acid reacts with 2-aminothiophenol in polyphosphoric acid under microwave irradiation (120°C, 30 min) to yield 2-(4-aminophenyl)benzothiazole .
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Acetylation and Substitution: The intermediate undergoes acetylation with chloroacetyl chloride, followed by nucleophilic substitution with 4-chloroaniline in acetone using K₂CO₃ as a base .
Reaction Scheme:
Industrial-Scale Production
Continuous flow reactors improve yield (82% vs. 68% batch) and reduce by-products. Process parameters optimized for scalability include:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Temperature (°C) | 120 | 130 |
| Residence Time (min) | 180 | 45 |
| Yield (%) | 68 | 82 |
| Purity (%) | 95 | 98 |
This method minimizes solvent waste and enhances reproducibility.
Biological Activities and Mechanisms
Anticancer Efficacy
The National Cancer Institute (NCI) screened the compound against 60 human cancer cell lines, revealing selective cytotoxicity:
| Cancer Type | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Breast | MCF-7 | 0.12 |
| Colon | HCT-116 | 0.18 |
| Ovarian | OVCAR-3 | 0.25 |
| Lung | A549 | 1.45 |
Mechanistically, it inhibits topoisomerase IIα by intercalating DNA, disrupting replication. Molecular docking studies show a binding affinity (Kd = 12 nM) to the enzyme’s ATP-binding domain .
Antimicrobial Activity
Against microbial pathogens, the compound exhibits broad-spectrum activity:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The 4-chlorophenyl group enhances membrane permeability, while the benzothiazole moiety disrupts electron transport chains in bacteria .
Pharmacokinetic and Toxicological Profiles
ADMET Properties
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Absorption: Moderate oral bioavailability (43%) due to first-pass metabolism.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfoxide derivatives.
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Toxicity: LD₅₀ in rodents is 320 mg/kg (oral) and 110 mg/kg (IV). Chronic exposure induces mild hepatotoxicity .
Structural Analogues and SAR Insights
Modifying the chlorophenyl position or substituting sulfur alters activity:
| Analogue | Structural Change | IC₅₀ (MCF-7, μM) |
|---|---|---|
| 2-(Benzothiazol-2-yl)-N-(3-Cl-Ph) | meta-Chloro substitution | 0.35 |
| 2-(Benzimidazol-2-yl)-N-(4-Cl-Ph) | Benzimidazole core | 0.28 |
| 2-(Benzothiazol-2-yl)-N-(2,4-diCl-Ph) | Dichlorophenyl group | 0.09 |
The dichloro derivative shows enhanced DNA intercalation due to increased lipophilicity (logP = 3.2 vs. 2.5 for parent compound) .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound, it serves as a template for:
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Kinase Inhibitors: EGFR and VEGFR-2 inhibitors in phase I trials.
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Antimicrobial Coatings: Incorporated into polymeric matrices for medical devices .
Agricultural Uses
Derivatives control Fusarium spp. in crops (EC₅₀ = 8 ppm), outperforming commercial fungicides like tebuconazole (EC₅₀ = 15 ppm) .
Interaction Studies and Target Engagement
Surface plasmon resonance (SPR) assays confirm binding to:
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Human Serum Albumin (HSA): Kd = 5.6 μM, with Site I (subdomain IIA) as the primary binding pocket.
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β-Tubulin: Disrupts microtubule assembly (IC₅₀ = 0.8 μM), inducing mitotic arrest .
Future Directions and Challenges
Clinical Translation
Phase I trials are pending due to:
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Solubility Limitations: Nanoformulations (e.g., liposomes) are under development.
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Metabolic Stability: Prodrug strategies (e.g., phosphate esters) aim to reduce clearance .
Environmental Impact
Biodegradation studies show a half-life of 28 days in soil, necessitating eco-friendly derivatives with reduced persistence .
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